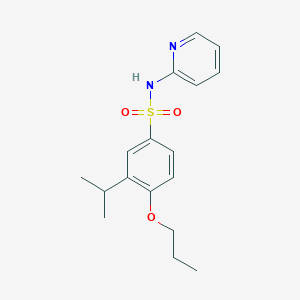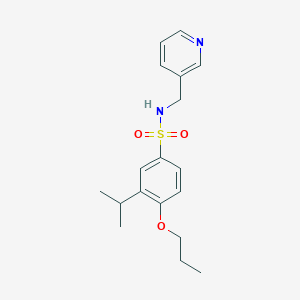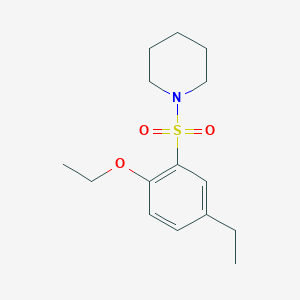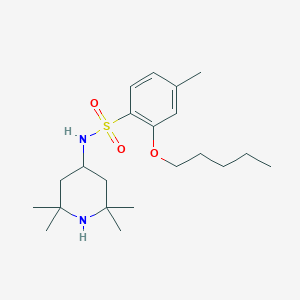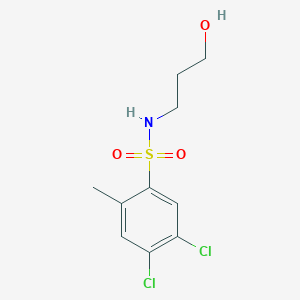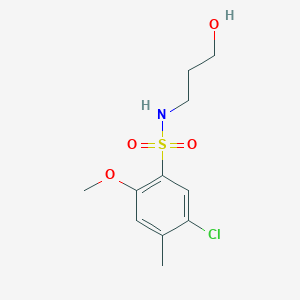
5-chloro-N-isobutyl-2-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-isobutyl-2-methoxybenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as CI-994 and has been studied extensively for its anticancer properties.
Mecanismo De Acción
The mechanism of action of 5-chloro-N-isobutyl-2-methoxybenzenesulfonamide is not fully understood. It has been suggested that the compound works by inhibiting histone deacetylase (HDAC) enzymes, which play a role in regulating gene expression. By inhibiting HDAC enzymes, 5-chloro-N-isobutyl-2-methoxybenzenesulfonamide may alter gene expression patterns in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 5-chloro-N-isobutyl-2-methoxybenzenesulfonamide has a variety of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth. 5-chloro-N-isobutyl-2-methoxybenzenesulfonamide has also been found to have anti-inflammatory effects and has been shown to reduce the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-chloro-N-isobutyl-2-methoxybenzenesulfonamide in lab experiments is its potent anticancer properties. It has been shown to be effective against a wide range of cancer cells, making it a promising candidate for further research. However, one limitation of using this compound is its potential toxicity. Studies have shown that 5-chloro-N-isobutyl-2-methoxybenzenesulfonamide can have toxic effects on normal cells, which may limit its use in clinical settings.
Direcciones Futuras
There are several future directions for research on 5-chloro-N-isobutyl-2-methoxybenzenesulfonamide. One area of interest is the development of more potent and selective HDAC inhibitors. Additionally, researchers are interested in exploring the potential use of 5-chloro-N-isobutyl-2-methoxybenzenesulfonamide in combination with other anticancer drugs to enhance its effectiveness. Finally, there is a need for further research on the potential toxic effects of this compound and ways to mitigate these effects in clinical settings.
Métodos De Síntesis
The synthesis of 5-chloro-N-isobutyl-2-methoxybenzenesulfonamide involves the reaction of 2-methoxybenzenesulfonyl chloride with isobutylamine in the presence of a base such as sodium hydroxide. The resulting compound is then treated with thionyl chloride and chlorinated to obtain the final product.
Aplicaciones Científicas De Investigación
5-chloro-N-isobutyl-2-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to have anticancer properties and has been shown to inhibit the growth of various cancer cells, including leukemia, breast cancer, and prostate cancer cells. Additionally, it has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
Nombre del producto |
5-chloro-N-isobutyl-2-methoxybenzenesulfonamide |
|---|---|
Fórmula molecular |
C11H16ClNO3S |
Peso molecular |
277.77 g/mol |
Nombre IUPAC |
5-chloro-2-methoxy-N-(2-methylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C11H16ClNO3S/c1-8(2)7-13-17(14,15)11-6-9(12)4-5-10(11)16-3/h4-6,8,13H,7H2,1-3H3 |
Clave InChI |
SNYYJRHHZNFMRX-UHFFFAOYSA-N |
SMILES |
CC(C)CNS(=O)(=O)C1=C(C=CC(=C1)Cl)OC |
SMILES canónico |
CC(C)CNS(=O)(=O)C1=C(C=CC(=C1)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Butyl 5-methyl-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl ether](/img/structure/B272397.png)

